1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Overview
Description
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-, also known as IQDMA, is a synthetic compound that belongs to the class of imidazoquinolines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism Of Action
The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is not fully understood. However, it has been proposed that 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical And Physiological Effects
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and inhibit cell proliferation in cancer cells. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of immune response and inflammation.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is its high potency and selectivity towards cancer cells and viruses. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- exhibits low toxicity towards normal cells, making it a promising candidate for anticancer and antiviral therapy. However, one of the limitations of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-. Firstly, further studies are needed to elucidate the exact mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in cancer cells and viruses. Secondly, the development of novel analogs of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- with improved solubility and pharmacokinetics may enhance its therapeutic potential. Lastly, the evaluation of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in preclinical and clinical trials may provide valuable insights into its safety and efficacy as a potential anticancer and antiviral agent.
Conclusion:
In conclusion, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is a synthetic compound with significant potential applications in medicinal chemistry, biochemistry, and molecular biology. Its high potency and selectivity towards cancer cells and viruses make it a promising candidate for anticancer and antiviral therapy. However, further studies are needed to elucidate its exact mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.
Synthesis Methods
The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- involves the reaction of 2-amino-3-cyanopyridine with N,N-dimethylformamide dimethylacetal in the presence of a catalyst such as zinc chloride or sodium iodide. The resulting product is then treated with hydrochloric acid and purified by recrystallization to obtain 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- in high yield and purity.
Scientific Research Applications
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has also been reported to possess antiviral activity against hepatitis B and C viruses. Moreover, 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has been investigated for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
N,1-dimethylimidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-13-12-15-10-6-5-9-8(4-3-7-14-9)11(10)16(12)2/h3-7H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYDQRBTHFIOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145047 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
CAS RN |
102408-28-6 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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